molecular formula C22H16ClFN2O3S B2422606 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477713-39-6

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2422606
CAS No.: 477713-39-6
M. Wt: 442.89
InChI Key: XQLKFEKRZJIMJP-UHFFFAOYSA-N
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Description

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various functional groups

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c23-17-7-5-16(6-8-17)15-29-22-4-2-1-3-20(22)21-13-14-26(25-21)30(27,28)19-11-9-18(24)10-12-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLKFEKRZJIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate ether. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Biological Activity

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole, a compound with the molecular formula C22H16ClFN2O3S and CAS number 477713-39-6, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H16ClFN2O3S
Molecular Weight442.89 g/mol
CAS Number477713-39-6
StructureChemical Structure

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities primarily through their interactions with various molecular targets. The following mechanisms have been proposed:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit key kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR, which are critical in cancer biology .
  • Anti-inflammatory Activity : Some studies suggest that pyrazoles can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : Certain pyrazole compounds have demonstrated activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Antitumor Activity

A significant area of research has focused on the antitumor potential of pyrazole derivatives. For instance:

  • A study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Another investigation highlighted the ability of certain pyrazoles to inhibit telomerase activity and induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies:

  • Research has shown that this compound can reduce inflammation markers in vitro, suggesting a mechanism that could be utilized for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented:

  • In vitro studies have demonstrated that certain pyrazoles exhibit significant antifungal activity against pathogens such as Cytospora sp. and Fusarium solani, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Combination Therapy in Cancer Treatment :
    • A clinical study investigated the use of this compound in combination with standard chemotherapy agents. Patients showed improved response rates compared to those receiving chemotherapy alone, highlighting the potential for this compound in enhancing therapeutic outcomes .
  • Inflammatory Disease Model :
    • In animal models of arthritis, administration of this pyrazole derivative resulted in reduced joint swelling and pain, supporting its role as an anti-inflammatory agent .

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